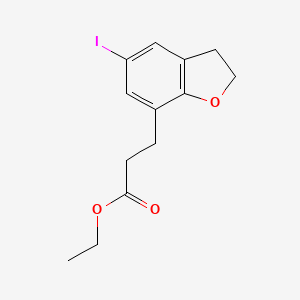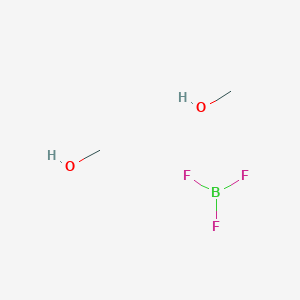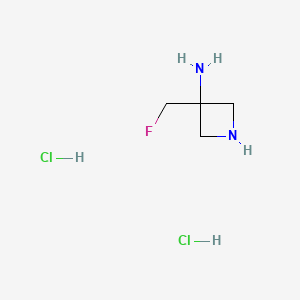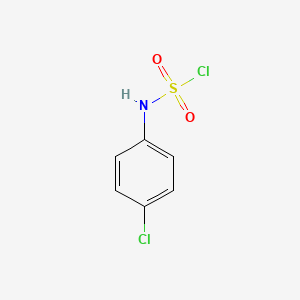
(4-Chlorophenyl)sulfamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)sulfamoyl chloride: is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is bonded to a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from 4-chloroaniline: One common method involves the reaction of 4-chloroaniline with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In industrial settings, the synthesis of N-(4-chlorophenyl)sulfamoyl chloride often involves large-scale reactions using automated systems to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-chlorophenyl)sulfamoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rate and selectivity.
Major Products:
- The major products of these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: N-(4-chlorophenyl)sulfamoyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs, particularly those targeting bacterial infections due to its ability to form sulfonamide derivatives, which are known for their antibacterial properties.
Industry:
Mécanisme D'action
The mechanism by which N-(4-chlorophenyl)sulfamoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure and functional groups .
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfamoyl chloride group.
4-chlorobenzenesulfonyl chloride: Another related compound with a sulfonyl chloride group attached to a 4-chlorophenyl group.
Uniqueness:
- N-(4-chlorophenyl)sulfamoyl chloride is unique due to its specific reactivity and the types of derivatives it can form. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
172662-89-4 |
|---|---|
Formule moléculaire |
C6H5Cl2NO2S |
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H |
Clé InChI |
BRILQXRAARKYQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


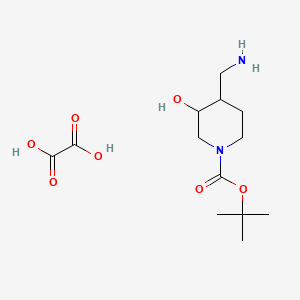
![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
